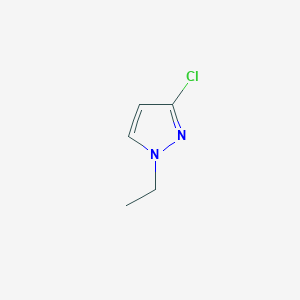

3-Chloro-1-ethyl-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Core in Organic Synthesis and Medicinal Chemistry Research

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of new chemical entities. mdpi.comencyclopedia.pubnih.gov Its aromatic nature and the presence of both a pyrrole-like and a pyridine-like nitrogen atom endow it with unique chemical properties, making it a versatile building block in organic synthesis. encyclopedia.pubpharmajournal.net In synthetic chemistry, pyrazoles serve as precursors for the creation of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. encyclopedia.pub The reactivity of the pyrazole ring is well-defined, with electrophilic substitution preferentially occurring at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. mdpi.comnih.govrsc.org This predictable reactivity allows chemists to strategically functionalize the ring to build a diverse library of molecules. mdpi.comnih.gov

In medicinal chemistry, the pyrazole scaffold is of paramount importance and is found in numerous FDA-approved drugs. nih.govtandfonline.com Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. mdpi.comnih.govnih.govrjpdft.com The ability of the nitrogen atoms to participate in hydrogen bonding and π-π stacking interactions allows pyrazole-containing compounds to effectively bind to various biological targets like enzymes and receptors. researchgate.net The success of drugs like the anti-inflammatory celecoxib, the anticoagulant apixaban, and the erectile dysfunction treatment sildenafil (B151) underscores the therapeutic potential of the pyrazole core. nih.govtandfonline.com This proven track record has cemented the pyrazole moiety as a highly sought-after framework in modern drug discovery programs. tandfonline.comresearchgate.net

Overview of Halogenated Pyrazole Derivatives in Academic Literature

The introduction of halogen atoms to the pyrazole core significantly modifies its electronic properties and reactivity, making halogenated pyrazoles valuable intermediates in organic synthesis and key components in bioactive molecules. pharmajournal.netglobalresearchonline.net Halogenation, typically occurring at the C4-position under controlled conditions, can be achieved using various reagents. pharmajournal.netglobalresearchonline.net However, with activating groups present, halogenation can proceed more readily. pharmajournal.net For instance, the synthesis of 4-halogenated-1H-pyrazoles has been a subject of study, with the crystal structures for 4-chloro-1H-pyrazole and other 4-halo-pyrazoles being reported in recent years. researchgate.net

Halogenated pyrazoles serve as versatile synthons for further chemical transformations. The halogen atom, particularly chlorine or bromine, can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is crucial for building more complex molecular architectures. For example, chloro-pyrazoles are used as precursors in the synthesis of agrochemicals like herbicides and fungicides, as well as in the development of pharmaceutical agents. vulcanchem.comgoogle.com The synthesis of compounds like ethyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate and 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-ethyl formate (B1220265) highlights the role of chlorinated pyrazoles as key intermediates in multi-step synthetic sequences. google.comgoogle.com

Research Rationale for Investigating 3-Chloro-1-ethyl-1H-pyrazole and its Analogues

The specific interest in 3-Chloro-1-ethyl-1H-pyrazole stems from its potential as a specialized building block for creating more complex and potentially bioactive molecules. The substituents on this compound—a chloro group at the 3-position and an ethyl group at the 1-position—are strategically placed to influence its reactivity and properties.

The rationale for its investigation can be broken down as follows:

Synthetic Utility : The chloro-substituent at the C3 position makes it a reactive site for nucleophilic substitution, enabling the introduction of diverse functionalities to build novel molecular scaffolds. This is a common strategy in medicinal and agrochemical research to generate libraries of compounds for screening.

Analogue Synthesis : It serves as a precursor for a variety of pyrazole derivatives. By modifying or replacing the chloro group, chemists can systematically alter the properties of the resulting molecules to study structure-activity relationships (SAR). For instance, related structures like 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid are investigated for their potential as antimicrobial agents. evitachem.com

Core Component of Complex Molecules : The 1-ethyl-3-chloropyrazole moiety can be incorporated into larger, more complex structures. The ethyl group at the N1 position can influence the compound's lipophilicity and steric profile, which are critical parameters for biological activity and pharmacokinetic properties. Its role as a fragment in the design of targeted therapeutic agents, such as kinase inhibitors or modulators of protein-protein interactions, is an area of active research. acs.org

In essence, while 3-Chloro-1-ethyl-1H-pyrazole may not be an end product itself, its value lies in its role as a versatile intermediate. The academic and industrial interest in this and similar halogenated pyrazoles is driven by the continuous search for new pharmaceuticals and agrochemicals, where such building blocks are essential for innovation. nih.govvulcanchem.com

Interactive Data Tables

Table 1: Properties of Pyrazole and Selected Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Pyrazole | C₃H₄N₂ | 68.08 | Parent heterocyclic ring rjpdft.com |

| 3-Chloro-1-ethyl-1H-pyrazole | C₅H₇ClN₂ | 130.57 | Target compound of article achmem.com |

| 3-Chloro-1-ethyl-4-iodo-1H-pyrazole | C₅H₆ClIN₂ | 256.47 | Halogenated analogue smolecule.com |

| Methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate | C₇H₉ClN₂O₂ | 188.61 | Ester derivative vulcanchem.com |

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C₇H₉ClN₂O₂ | 188.61 | Carboxylic acid derivative evitachem.com |

Table 2: Applications of the Pyrazole Scaffold

| Application Area | Example Drug/Compound Class | Therapeutic/Functional Class | Reference(s) |

| Medicinal Chemistry | Celecoxib | Anti-inflammatory | nih.gov |

| Medicinal Chemistry | Apixaban | Anticoagulant | nih.gov |

| Medicinal Chemistry | Sildenafil | Erectile Dysfunction | nih.govtandfonline.com |

| Medicinal Chemistry | Rimonabant | Anti-obesity | nih.govnih.gov |

| Agrochemicals | Chlorinated Pyrazoles | Herbicides, Fungicides | vulcanchem.com |

| Agrochemicals | Rynaxypyr (Chlorantraniliprole) | Insecticide | google.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-ethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-2-8-4-3-5(6)7-8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAWAMRBKRKHHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Chloro 1 Ethyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the regioselectivity of the reaction being influenced by the existing substituents. For 1-substituted pyrazoles, the C4 position is the most electron-rich and, therefore, the most common site for electrophilic attack. The N-ethyl group in 3-Chloro-1-ethyl-1H-pyrazole further activates the ring towards electrophiles.

A key example of electrophilic aromatic substitution on this substrate is iodination . The reaction of 3-Chloro-1-ethyl-1H-pyrazole with an iodinating agent, such as iodine in the presence of an oxidizing agent or N-iodosuccinimide, is expected to yield 3-Chloro-1-ethyl-4-iodo-1H-pyrazole. This transformation is significant as it introduces a second, more reactive halogen atom onto the pyrazole ring, which can be selectively functionalized in subsequent reactions. The formation of 4-iodopyrazoles from the corresponding pyrazoles is a well-established synthetic route. nih.govresearchgate.net

Other common electrophilic aromatic substitution reactions such as nitration and sulfonation are also theoretically possible at the C4 position, although specific examples with 3-Chloro-1-ethyl-1H-pyrazole are not extensively documented in readily available literature. The conditions for these reactions would need to be carefully controlled to avoid side reactions.

Nucleophilic Substitution Reactions Involving the Chloro Group

The chloro group at the C3 position of 3-Chloro-1-ethyl-1H-pyrazole can be displaced by a variety of nucleophiles. This reaction is a cornerstone of its utility in organic synthesis, allowing for the introduction of a wide range of functional groups. The reactivity of the C3 position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms.

Common nucleophilic substitution reactions include:

Amination: Reaction with ammonia or primary/secondary amines can introduce an amino group at the C3 position. This is a crucial step for the synthesis of precursors for fused heterocyclic systems like pyrazolo[3,4-b]pyridines.

Alkoxylation and Aryloxylation: Alkoxides and phenoxides can displace the chloride to form the corresponding ethers.

Thiolation: Thiolates can be used to introduce sulfur-containing moieties.

It is important to note that if the pyrazole ring contains other leaving groups, the regioselectivity of the nucleophilic substitution will depend on the relative reactivity of these groups. For instance, in 3-Chloro-1-ethyl-4-iodo-1H-pyrazole, the iodo group at the C4 position is a better leaving group than the chloro group at the C3 position, and thus, nucleophilic substitution will preferentially occur at the C4 position. smolecule.com

Derivatization and Functionalization Strategies at Ring Positions

Beyond substitution reactions, the pyrazole ring of 3-Chloro-1-ethyl-1H-pyrazole can be further functionalized at its carbon atoms.

While the N1 position is already alkylated with an ethyl group, further C-alkylation or C-acylation of the pyrazole ring can be achieved under specific conditions. Friedel-Crafts type reactions are generally not effective on pyrazoles due to the basicity of the ring nitrogens, which coordinate to the Lewis acid catalyst and deactivate the ring. However, alternative methods for introducing alkyl and acyl groups exist.

One of the most important reactions for introducing a formyl group is the Vilsmeier-Haack reaction . ijpcbs.comscispace.comwikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto electron-rich aromatic rings. For 1-substituted pyrazoles, this reaction occurs regioselectively at the C4 position. Therefore, treatment of 3-Chloro-1-ethyl-1H-pyrazole with the Vilsmeier reagent would be expected to yield 3-Chloro-1-ethyl-1H-pyrazole-4-carbaldehyde. This aldehyde is a versatile intermediate that can be further modified.

The introduction of other functional groups can often be achieved through the transformation of groups installed via the reactions described above. For example, the formyl group introduced via the Vilsmeier-Haack reaction can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted to a cyano group.

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization (e.g., C-C, C-N, C-O bond formation)

The chloro group at the C3 position of 3-Chloro-1-ethyl-1H-pyrazole makes it a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyrazole with a boronic acid or ester to form a C-C bond. nih.govnih.govresearchgate.net This is a widely used method for the synthesis of aryl- or heteroaryl-substituted pyrazoles.

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of the chloropyrazole with a terminal alkyne, leading to the formation of an alkynylpyrazole. wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the chloropyrazole with an amine. wikipedia.orglibretexts.orgtcichemicals.comorganic-chemistry.org This provides an alternative route to aminated pyrazoles.

The reactivity of the C-Cl bond in these reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. As previously mentioned, if a more reactive leaving group like iodine is present on the ring, cross-coupling will preferentially occur at that position. smolecule.com

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with Chloro-Pyrazoles (Illustrative)

| Coupling Reaction | Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Chloroindazole | 5-Indole boronic acid | Pd2(dba)3/SPhos | 3-(1H-Indol-5-yl)-1H-indazole | nih.gov |

| Buchwald-Hartwig | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)2/tBuDavePhos | 4-(Piperidin-1-yl)-1-trityl-1H-pyrazole | nih.gov |

Heterocyclic Annulation and Fused-Ring System Formation from 3-Chloro-1-ethyl-1H-pyrazole Precursors

3-Chloro-1-ethyl-1H-pyrazole can serve as a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The general strategy involves the conversion of the chloro group into a nucleophilic or electrophilic handle that can then participate in a ring-closing reaction.

A common pathway involves the initial conversion of the 3-chloro group to a 3-amino group via nucleophilic substitution. The resulting 3-amino-1-ethyl-1H-pyrazole can then be used to construct fused pyridine or pyrimidine rings.

Synthesis of Pyrazolo[3,4-b]pyridines: 3-Aminopyrazoles can react with 1,3-dicarbonyl compounds or their equivalents in a condensation reaction to form the pyrazolo[3,4-b]pyridine core. nih.govmdpi.comresearchgate.netrsc.org

Synthesis of Pyrazolo[1,5-a]pyrimidines: While the synthesis of this isomer typically starts from 5-aminopyrazoles, functional group manipulations of derivatives of 3-Chloro-1-ethyl-1H-pyrazole could potentially lead to precursors for this fused system. nih.govias.ac.inresearchgate.netnih.govresearchgate.net

The specific reaction conditions and the nature of the co-reactant will determine the structure of the final fused-ring system.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Chloro 1 Ethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution and solid states. nih.gov It provides profound insights into the molecular framework by probing the magnetic properties of atomic nuclei.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 3-Chloro-1-ethyl-1H-pyrazole.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Chloro-1-ethyl-1H-pyrazole, the spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the protons on the pyrazole (B372694) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the chlorine atom and the aromaticity of the pyrazole ring.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. In 3-Chloro-1-ethyl-1H-pyrazole, distinct signals would be observed for the two carbons of the ethyl group and the three carbons of the pyrazole ring. The chemical shift of the carbon atom bonded to the chlorine (C3) would be significantly affected, appearing at a characteristic downfield position. The accurate assignment of carbon chemical shifts is crucial for confirming the substitution pattern of the pyrazole ring. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.4 | Triplet | -CH₃ (ethyl) |

| ¹H | ~4.1 | Quartet | -CH₂- (ethyl) |

| ¹H | ~6.3 | Doublet | H4 (pyrazole) |

| ¹H | ~7.5 | Doublet | H5 (pyrazole) |

| ¹³C | ~15 | -CH₃ (ethyl) | |

| ¹³C | ~45 | -CH₂- (ethyl) | |

| ¹³C | ~105 | C4 (pyrazole) | |

| ¹³C | ~130 | C5 (pyrazole) | |

| ¹³C | ~140 | C3 (pyrazole) |

Two-Dimensional NMR (COSY, HMBC, HSQC, NOESY, ROESY, EXSY, ADEQUATE)

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is invaluable for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish connectivity within spin systems. For 3-Chloro-1-ethyl-1H-pyrazole, COSY would show a correlation between the methyl and methylene protons of the ethyl group, and between the H4 and H5 protons of the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. rsc.org This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations between the methylene protons of the ethyl group and the C5 and C3 carbons of the pyrazole ring would confirm the N1-ethyl substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of their bonding connectivity. This information is crucial for determining the stereochemistry and conformation of molecules. In the case of 3-Chloro-1-ethyl-1H-pyrazole, NOESY or ROESY could show correlations between the methylene protons of the ethyl group and the H5 proton of the pyrazole ring, confirming their spatial proximity.

EXSY (Exchange Spectroscopy): This technique is used to study chemical exchange processes, such as tautomerism or conformational changes.

ADEQUATE (Adequate Double Quantum Coherence): This experiment provides information about carbon-carbon connectivity, which can be used to trace out the carbon skeleton of a molecule.

| 2D NMR Experiment | Information Provided | Expected Correlations for 3-Chloro-1-ethyl-1H-pyrazole |

|---|---|---|

| COSY | ¹H-¹H spin-spin coupling | -CH₂- ↔ -CH₃ (ethyl); H4 ↔ H5 (pyrazole) |

| HSQC | Direct ¹H-¹³C correlation | -CH₂- ↔ C(ethyl); -CH₃ ↔ C(ethyl); H4 ↔ C4; H5 ↔ C5 |

| HMBC | Long-range ¹H-¹³C correlation | -CH₂- ↔ C3, C5; H4 ↔ C3, C5; H5 ↔ C3, C4, C(ethyl) |

| NOESY/ROESY | Through-space ¹H-¹H proximity | -CH₂- ↔ H5 |

Application in Tautomeric Studies

For pyrazole systems, particularly those unsubstituted at the nitrogen atoms, the phenomenon of annular tautomerism is a significant consideration. bohrium.com This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. NMR spectroscopy is a powerful tool for investigating such tautomeric equilibria. bohrium.com By analyzing the chemical shifts and signal multiplicities at different temperatures or in different solvents, it is possible to determine the position of the equilibrium and the rate of interconversion between the tautomers. fu-berlin.deresearchgate.net For 3-Chloro-1-ethyl-1H-pyrazole, the presence of the ethyl group on one of the nitrogen atoms "locks" the structure and prevents annular tautomerism. However, NMR studies on related N-unsubstituted pyrazoles are crucial for understanding the fundamental chemistry of this heterocyclic system. nih.govcdnsciencepub.com

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. This process typically leads to extensive fragmentation of the molecule, providing a characteristic "fingerprint" mass spectrum. The molecular ion peak (M⁺), corresponding to the intact molecule, may be observed, along with a series of fragment ions. The fragmentation pattern can provide valuable clues about the structure of the molecule. For 3-Chloro-1-ethyl-1H-pyrazole, characteristic fragments would be expected from the loss of the ethyl group, the chlorine atom, and cleavage of the pyrazole ring.

| m/z | Possible Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| [M]⁺ | C₅H₇ClN₂⁺ | - |

| [M - 28]⁺ | C₃H₃ClN₂⁺ | C₂H₄ (ethylene) |

| [M - 29]⁺ | C₃H₂ClN₂⁺ | C₂H₅ (ethyl radical) |

| [M - 35]⁺ | C₅H₇N₂⁺ | Cl (chlorine radical) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. nih.gov In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase. nih.gov This method typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with minimal fragmentation. nih.gov For 3-Chloro-1-ethyl-1H-pyrazole, ESI-MS would be used to accurately determine the molecular weight by observing the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) coupled with ESI can provide the elemental composition of the molecule with high accuracy, further confirming its identity. tandfonline.com

| Ion | Expected m/z (monoisotopic) | Information Provided |

|---|---|---|

| [M+H]⁺ | Calculated for C₅H₈ClN₂⁺ | Confirmation of molecular weight |

| [M+Na]⁺ | Calculated for C₅H₇ClN₂Na⁺ | Adduct ion for molecular weight confirmation |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of 3-Chloro-1-ethyl-1H-pyrazole. In LC-MS analysis, the compound is first separated from a mixture using liquid chromatography and then detected by a mass spectrometer.

For pyrazole derivatives, reverse-phase chromatography is often employed, where a nonpolar stationary phase is used with a polar mobile phase. The choice of ion source is critical for the effective ionization of the analyte. Common ionization techniques for compounds like 3-Chloro-1-ethyl-1H-pyrazole include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Under ESI conditions, the molecule can be protonated to form the pseudomolecular ion [M+H]⁺. For 3-Chloro-1-ethyl-1H-pyrazole (molecular formula C₅H₇ClN₂), the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 131.04, considering the most abundant isotopes of its constituent elements. The presence of a chlorine atom results in a characteristic isotopic pattern, with a peak at m/z 133.04 that is approximately one-third the intensity of the [M+H]⁺ peak.

A study on the analysis of the nitrification inhibitor 3,4-dimethyl-1H-pyrazole utilized ion-pair LC-MS/MS with a reversed-phase column to improve retention and separation from the soil matrix. researchgate.net This approach demonstrates how LC-MS methods can be tailored to enhance the analysis of small, polar molecules like pyrazole derivatives. researchgate.net

Table 1: Predicted m/z Values for 3-Chloro-1-ethyl-1H-pyrazole Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 131.04 |

| [M+Na]⁺ | 153.02 |

| [M+K]⁺ | 169.00 |

Note: These are theoretical values and may vary slightly in experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another key technique for the analysis of volatile and thermally stable compounds like 3-Chloro-1-ethyl-1H-pyrazole. In GC-MS, the sample is vaporized and separated in a gaseous mobile phase.

The separation is typically achieved on a capillary column with a nonpolar or medium-polarity stationary phase. The temperature of the GC oven is programmed to increase over time, allowing for the elution of compounds based on their boiling points and interactions with the stationary phase.

Following separation, the compound enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a hard ionization technique that leads to extensive fragmentation of the molecule. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for identification by comparing it to spectral libraries.

For 3-Chloro-1-ethyl-1H-pyrazole, the molecular ion peak ([M]⁺˙) would be observed at m/z 130.03. Common fragmentation pathways could include the loss of a chlorine atom, an ethyl radical, or other neutral fragments, leading to a series of characteristic fragment ions. A study on the synthesis of various pyrazoles utilized GC-MS to confirm the mass of the synthesized products, demonstrating its utility in structural confirmation. ias.ac.in

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes vibrations of the chemical bonds.

The IR spectrum of 3-Chloro-1-ethyl-1H-pyrazole would exhibit characteristic absorption bands corresponding to its structural features. While a specific spectrum for this compound is not provided in the search results, typical vibrational frequencies for the functional groups present can be predicted.

Table 2: Predicted IR Absorption Bands for 3-Chloro-1-ethyl-1H-pyrazole

| Functional Group | Bond | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H (pyrazole ring) | C-H | Stretching | 3100 - 3000 |

| C-H (ethyl group) | C-H | Stretching | 2980 - 2850 |

| C=N (pyrazole ring) | C=N | Stretching | 1600 - 1500 |

| C=C (pyrazole ring) | C=C | Stretching | 1500 - 1400 |

| C-N (pyrazole ring) | C-N | Stretching | 1350 - 1250 |

| C-Cl | C-Cl | Stretching | 800 - 600 |

Studies on other pyrazole derivatives have utilized IR spectroscopy to confirm the presence of key functional groups and support structural elucidation. amazonaws.commdpi.com

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The pyrazole ring in 3-Chloro-1-ethyl-1H-pyrazole constitutes a chromophore that absorbs UV radiation.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the pyrazole ring. The position of the maximum absorption (λmax) can be influenced by the substituents on the ring. Research on other pyrazole compounds has shown that they exhibit UV absorption in the range of 200-400 nm. researchgate.netmaterialsciencejournal.orgresearchgate.netscispace.com For example, the gas-phase UV absorption spectrum of 1H-1,2,3-triazole, a related heterocycle, is dominated by a π → π* transition at 205 nm. researchgate.net The specific λmax for 3-Chloro-1-ethyl-1H-pyrazole would need to be determined experimentally.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of 3-Chloro-1-ethyl-1H-pyrazole and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of compounds.

Reverse-Phase HPLC: This is the most common mode of HPLC. For 3-Chloro-1-ethyl-1H-pyrazole, a C18 or C8 column would typically be used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is often performed using a UV detector set at the λmax of the compound. A study on a pyrazoline derivative utilized RP-HPLC with a C18 column and a mobile phase of trifluoroacetic acid and methanol for analysis. ijcpa.in

Normal-Phase HPLC: In this mode, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase (e.g., hexane (B92381) and ethyl acetate). This can be an alternative for separating isomers or closely related compounds that are not well-resolved by reverse-phase HPLC.

Chiral HPLC: If 3-Chloro-1-ethyl-1H-pyrazole were to exist as enantiomers (which it does not, as it lacks a chiral center), chiral HPLC would be necessary for their separation. This technique uses a chiral stationary phase that interacts differently with each enantiomer, allowing for their resolution.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is particularly advantageous for chiral separations due to its high efficiency and the use of environmentally benign mobile phases. shimadzu.comchromatographyonline.com

While 3-Chloro-1-ethyl-1H-pyrazole is not chiral, SFC can also be applied to achiral separations, often providing faster analysis times and different selectivity compared to HPLC. nacalai.com The technique can be a powerful tool for the purification and analysis of pyrazole derivatives. nih.govamericanpharmaceuticalreview.com Modifiers such as methanol or ethanol (B145695) are often added to the carbon dioxide mobile phase to increase its solvating power and improve peak shapes. nih.gov

Column Chromatography (Flash, Radial)

Column chromatography, particularly flash chromatography, is an indispensable technique for the purification of pyrazole derivatives from crude reaction mixtures. amazonaws.commdpi.comwiley-vch.de This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while a mobile phase (eluent) passes through the column. orgsyn.org The choice of eluent system is critical for achieving effective separation and is often determined by preliminary analysis using Thin-Layer Chromatography (TLC).

In the synthesis of various substituted pyrazoles, flash chromatography is the standard final purification step. amazonaws.comwiley-vch.deuva.nl For compounds with properties similar to 3-Chloro-1-ethyl-1H-pyrazole, mixtures of non-polar and polar solvents are commonly employed as the mobile phase. For instance, gradients of ethyl acetate (B1210297) in a non-polar solvent like hexane, pentane, or cyclohexane (B81311) are frequently used to elute the desired pyrazole derivative from the silica gel column. uva.nlnih.gov In some cases, to prevent the decomposition of sensitive compounds on the acidic silica gel, the stationary phase is neutralized with a base like triethylamine (B128534) (Et₃N) before use. amazonaws.com

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Substituted 1-methyl-1H-pyrazoles | Silica gel (neutralized with 3% Et₃N) | Pentane:Ethyl Acetate (95:5) | amazonaws.com |

| Substituted 1-(tetrahydrofuran-2-yl)-1H-pyrazoles | Silica gel | Cyclohexane:Ethyl Acetate (98:2) | uva.nl |

| Camphor-derived pyrazoles | Silica gel 60 | Ethyl Acetate/Petroleum Ether (1:2) | mdpi.com |

| Aryl-substituted 1H-pyrazoles | Silica gel | Dichloromethane/Hexanes (50:50) | wiley-vch.de |

| Substituted 1-phenyl-1H-pyrazole-3-carboxylates | Silica gel | Hexane:Ethyl Acetate (85:15) | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and highly sensitive analytical method used extensively in the context of pyrazole chemistry. libretexts.organalyticaltoxicology.com Its primary applications are to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products, and to determine the optimal solvent system for purification by column chromatography. orgchemboulder.com

A TLC analysis involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent, such as silica gel. umich.edu The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture (mobile phase). The mobile phase ascends the plate via capillary action, and the components of the mixture are separated based on their polarity. libretexts.org Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the polar stationary phase and travel shorter distances, leading to a lower Rf value. libretexts.org

The separated spots are typically visualized under UV light or by staining with a chemical reagent. orgchemboulder.com The Rf value is a key parameter calculated for each spot.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) libretexts.org

By comparing the Rf value of a spot to that of a known standard run on the same plate, one can tentatively identify compounds in the mixture.

| Component | Distance Traveled by Solvent (cm) | Distance Traveled by Spot (cm) | Calculated Rf Value |

|---|---|---|---|

| Starting Material (Hypothetical) | 10.0 | 7.5 | 0.75 |

| 3-Chloro-1-ethyl-1H-pyrazole (Product) | 10.0 | 5.0 | 0.50 |

| Byproduct (Hypothetical) | 10.0 | 2.0 | 0.20 |

Gas Chromatography (GC) for Volatile Samples

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds that can be vaporized without decomposition. researchgate.net For a compound like 3-Chloro-1-ethyl-1H-pyrazole, which is expected to be reasonably volatile, GC is an excellent method for assessing its purity. When coupled with a mass spectrometer (GC-MS), it also allows for the identification of the compound and any volatile impurities based on their mass spectra and fragmentation patterns. researchgate.netvscht.cz

In the synthesis of pyrazole derivatives, GC analysis of reaction aliquots is a precise method to monitor the progress and completion of a reaction. amazonaws.com The sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a column containing the stationary phase. Separation occurs based on the differential partitioning of the sample's components between the mobile and stationary phases. Compounds are then detected as they exit the column, producing a chromatogram that displays peaks corresponding to each component. The area under each peak is proportional to the amount of that compound present, allowing for quantitative purity analysis.

| Parameter | Typical Setting/Condition |

|---|---|

| Injector Temperature | 250 °C |

| Column Type | Capillary column (e.g., Supelcowax 10) |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature Program | Initial temperature hold, followed by a ramp to a final temperature (e.g., 50 °C for 2 min, then ramp at 10 °C/min to 250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| MS Source Temperature (for GC-MS) | 220 °C |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. mdpi.com For novel pyrazole derivatives like 3-Chloro-1-ethyl-1H-pyrazole, obtaining a single-crystal X-ray structure provides unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and stereochemistry. mdpi.com This technique is invaluable for verifying the regiochemistry of substituents on the pyrazole ring, which can sometimes be ambiguous based on spectroscopic data alone.

The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the crystal's electron density is collected and analyzed. This data allows for the calculation of a three-dimensional electron density map, from which the positions of the individual atoms can be determined. mdpi.com The resulting structural data is highly detailed and includes parameters such as the crystal system, space group, and unit cell dimensions. nih.govnih.gov

While the specific crystal structure for 3-Chloro-1-ethyl-1H-pyrazole is not publicly available, the data from structurally related pyrazole compounds illustrates the type of detailed information provided by this technique.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₇ClN₂O₂ |

| Formula Weight | 340.80 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1815 (10) |

| b (Å) | 10.4039 (12) |

| c (Å) | 11.0969 (13) |

| α (°) | 109.981 (2) |

| β (°) | 90.107 (2) |

| γ (°) | 104.046 (2) |

| Volume (ų) | 857.43 (18) |

| Reference | nih.gov |

Computational and Theoretical Investigations of 3 Chloro 1 Ethyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictionnih.gov

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of 3-Chloro-1-ethyl-1H-pyrazole. These calculations, performed using various levels of theory, can elucidate electron distribution, orbital energies, and other key parameters that govern the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT studies on pyrazole (B372694) derivatives often employ hybrid functionals like B3LYP to provide a balance between accuracy and computational cost. For 3-Chloro-1-ethyl-1H-pyrazole, DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. nih.gov

Table 1: Hypothetical DFT Calculated Electronic Properties of 3-Chloro-1-ethyl-1H-pyrazole

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 8.2 eV |

| Electron Affinity | 0.9 eV |

Note: These values are illustrative and would require specific DFT calculations for 3-Chloro-1-ethyl-1H-pyrazole for verification.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can provide more accurate results, particularly for systems where electron correlation is significant. nih.gov While computationally more demanding than DFT, MP2 calculations can be used to refine the understanding of the electronic structure and energetics of 3-Chloro-1-ethyl-1H-pyrazole. These methods are particularly valuable for calculating accurate interaction energies and reaction barriers.

Tautomeric Equilibria and Proton Transfer Dynamics in Pyrazole Systemsnih.gov

Tautomerism is a key feature of many heterocyclic compounds, including pyrazoles. For N-unsubstituted or certain substituted pyrazoles, prototropic tautomerism can occur, where a proton shifts between the two nitrogen atoms of the pyrazole ring. purkh.com In the case of 3-Chloro-1-ethyl-1H-pyrazole, the presence of the ethyl group on the N1 position prevents this specific type of annular tautomerism.

However, computational studies on related pyrazole systems have shown that substituents on the pyrazole ring can significantly influence the stability of different tautomers. nih.govmdpi.com For instance, electron-donating groups tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups can stabilize the C5-tautomer. nih.gov While 3-Chloro-1-ethyl-1H-pyrazole itself does not exhibit tautomerism, understanding these principles is crucial when considering reactions or interactions that might involve protonation or deprotonation of the pyrazole ring.

Reaction Mechanism Elucidation and Transition State Analysisdntb.gov.ua

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. For 3-Chloro-1-ethyl-1H-pyrazole, theoretical calculations can be employed to study various potential reactions, such as nucleophilic substitution at the chloro-substituted carbon or electrophilic attack on the pyrazole ring.

By locating the transition state structures and calculating the activation energies, chemists can predict the most likely reaction pathways and understand the factors that control the reaction rate and selectivity. Methods like DFT are commonly used to model these complex processes, providing detailed insights into the bond-breaking and bond-forming events that occur during a chemical transformation.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. While specific docking studies for 3-Chloro-1-ethyl-1H-pyrazole are not widely reported, the pyrazole scaffold is a common feature in many biologically active compounds. researchgate.netnih.govijpbs.com

Molecular docking could be used to investigate the potential of 3-Chloro-1-ethyl-1H-pyrazole and its derivatives as ligands for various biological targets. These simulations would involve placing the molecule into the binding site of a protein and scoring the different poses based on factors like intermolecular interactions and conformational strain. Molecular dynamics simulations could then be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. These computational approaches are instrumental in the early stages of drug discovery for identifying potential lead compounds.

Role of 3 Chloro 1 Ethyl 1h Pyrazole As a Synthetic Building Block and Scaffold in Advanced Research

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The utility of 3-Chloro-1-ethyl-1H-pyrazole as a synthetic building block stems primarily from the reactivity of the chlorine atom at the 3-position of the pyrazole (B372694) ring. This halogen atom renders the compound susceptible to nucleophilic substitution reactions, where it can be displaced by various nucleophiles to introduce new functional groups and build more elaborate heterocyclic systems. vulcanchem.com

The pyrazole ring itself is a π-excessive aromatic system, which typically makes it more reactive towards electrophiles, particularly at the 4-position. mdpi.com However, the presence of substituents can significantly alter this reactivity. In the case of 3-chloropyrazoles, the chloro group acts as a good leaving group, enabling nucleophilic attacks at the C-3 position. vulcanchem.com This reactivity is a cornerstone of its application in synthetic chemistry, allowing for the construction of fused and substituted heterocyclic compounds. For instance, amines or thiols can displace the chlorine atom, often under basic conditions, to form new 3-amino- or 3-thio-substituted pyrazole derivatives, which can then be used in subsequent cyclization reactions. vulcanchem.com

The general synthetic utility of pyrazoles extends to their use as precursors for fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it 3-Chloro-1-ethyl-1H-pyrazole can serve as a key starting material in multi-step syntheses aimed at producing these and other complex scaffolds. The ethyl group at the N-1 position, while less reactive, influences the compound's physical properties, such as its lipophilicity and solubility, and can play a role in the stereochemistry of the final products. vulcanchem.com

Table 1: Representative Nucleophilic Substitution Reactions for Scaffold Synthesis

| Nucleophile | Reagent Example | Resulting Scaffold/Intermediate | Potential Fused Systems |

|---|---|---|---|

| Amine | Aniline | 3-(Phenylamino)-1-ethyl-1H-pyrazole | Pyrazolo[3,4-d]pyrimidines |

| Thiol | Thiophenol | 3-(Phenylthio)-1-ethyl-1H-pyrazole | Thieno[2,3-c]pyrazoles |

Ligand Design and Coordination Chemistry for Catalytic Systems

Pyrazole derivatives are a cornerstone in the field of coordination chemistry, widely employed as ligands for a vast array of metal ions to create complexes with diverse topologies and useful properties. researchgate.netresearchgate.net The pyrazole ring contains two adjacent nitrogen atoms: one is a pyridine-type proton acceptor, which is the primary site for metal coordination. rsc.orgmdpi.com In 3-Chloro-1-ethyl-1H-pyrazole, the N-1 position is blocked by the ethyl group, meaning it can only coordinate through the N-2 nitrogen atom as a monodentate ligand.

The substituents on the pyrazole ring play a critical role in tuning the electronic and steric properties of the ligand, which in turn influences the stability, reactivity, and catalytic activity of the resulting metal complexes.

Electronic Effects: The chlorine atom at the C-3 position is an electron-withdrawing group. This effect reduces the electron density on the pyrazole ring and lowers the basicity of the coordinating N-2 nitrogen atom. This modulation of the ligand's donor strength can be crucial in fine-tuning the electronic environment of a metal center in a catalytic system.

Steric Effects: The ethyl group at the N-1 position provides steric bulk near the coordination site. This can influence the geometry of the metal complex and control the access of substrates to the catalytic center, potentially leading to enhanced selectivity in catalytic transformations. acs.org

While N-unsubstituted pyrazoles can act as bridging ligands or participate in proton-coupled reactions, N-1 substituted pyrazoles like 3-Chloro-1-ethyl-1H-pyrazole are restricted to simpler coordination modes. uninsubria.itnih.gov These ligands have been incorporated into various catalytic systems, and their complexes have shown activity in transformations such as oxidation and transfer hydrogenation. nih.gov The straightforward synthesis and the ability to systematically modify their structure make them valuable components in the development of new homogeneous catalysts.

Intermediate in the Development of Novel Organic Materials

The pyrazole scaffold is increasingly being explored for its potential in materials science, particularly in the field of organic electronics. Certain pyrazole derivatives, especially their reduced form, pyrazolines, exhibit intriguing photophysical properties, including high fluorescence quantum yields. researchgate.net This has led to their investigation as emissive materials or hole-transporting layers in organic light-emitting diodes (OLEDs). researchgate.net

Fused pyrazole systems are particularly attractive as scaffolds for organic optoelectronic materials because their planar structures and extended π-conjugation are conducive to efficient charge transport and light emission. rsc.org 3-Chloro-1-ethyl-1H-pyrazole can serve as a key intermediate for building these larger, conjugated systems. The reactive chloro group is a synthetic handle that allows for the attachment of other aromatic or heteroaromatic units through cross-coupling reactions, such as Suzuki or Sonogashira couplings. While iodo-substituted pyrazoles are often more reactive in these transformations, chloro-pyrazoles can also be effectively used. smolecule.com

By strategically coupling 3-Chloro-1-ethyl-1H-pyrazole with other π-conjugated building blocks, chemists can design and synthesize novel dyes, fluorescent probes, and materials for organic electronic devices. The ethyl group can help improve the solubility and processability of these materials, which is a critical factor for their incorporation into devices. vulcanchem.com

Table 2: Potential Applications in Organic Materials

| Reaction Type | Coupling Partner Example | Resulting Structure Type | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 3-Aryl-1-ethyl-1H-pyrazole | OLED Host Material |

| Sonogashira Coupling | Phenylacetylene | 3-Alkynyl-1-ethyl-1H-pyrazole | Fluorescent Dye |

Exploration as a Structural Motif in Agrochemical and Materials Science Research

The pyrazole ring is a prominent structural motif in modern agrochemicals, forming the core of many commercial herbicides, fungicides, and insecticides. clockss.orgmdpi.com The biological activity of these compounds is often highly dependent on the substitution pattern around the pyrazole core. Research has shown that the presence of a halogen, such as chlorine, can significantly enhance the bioactivity of the molecule. vulcanchem.com

Pyrazole-carboxamides, for example, are an important class of fungicides whose efficacy is linked to the specific substituents on the pyrazole ring. semanticscholar.org 3-Chloro-1-ethyl-1H-pyrazole represents a key structural unit that is explored in the discovery of new agrochemical agents. Its derivatives are synthesized and screened for potential activity against various agricultural pests and diseases. The ethyl group contributes to the molecule's lipophilicity, which can improve its ability to penetrate biological membranes. vulcanchem.com

In materials science, beyond the applications in electronics mentioned previously, the pyrazole moiety is valued for its thermal stability and ability to coordinate with metals. This opens avenues for the development of novel coordination polymers and metal-organic frameworks (MOFs). The specific compound 3-Chloro-1-ethyl-1H-pyrazole has been cited in patent literature as a precursor in the synthesis of heteroaromatic macrocyclic ether compounds, highlighting its role in the creation of complex molecular architectures for advanced applications. chiralen.com

Conclusion and Future Research Directions

Synthesis and Derivatization Advances of 3-Chloro-1-ethyl-1H-pyrazole

The synthesis of the 3-Chloro-1-ethyl-1H-pyrazole core typically relies on foundational cyclocondensation strategies. These methods often involve the reaction of a 1,3-dicarbonyl compound with an ethylhydrazine (B1196685) derivative to form the pyrazole (B372694) ring, followed by a targeted chlorination step. For instance, a pyrazolone (B3327878) precursor can be chlorinated using agents like phosphoryl chloride to yield the desired 3-chloro-substituted product. A common pathway involves reacting ethyl 3-oxobutanoate with ethylhydrazine to form a key pyrazole intermediate, which is subsequently functionalized.

The true synthetic utility of 3-Chloro-1-ethyl-1H-pyrazole lies in its potential for derivatization. The chlorine atom at the C3 position and the hydrogen atom at the C4 position are key sites for introducing molecular diversity. The chloro group serves as an excellent leaving group for various nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide array of aryl, alkynyl, and amino functionalities, respectively, creating diverse molecular libraries.

Furthermore, direct C-H functionalization has emerged as a powerful, step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov Transition-metal catalysis can be employed to directly introduce new carbon-carbon and carbon-heteroatom bonds at the C4 or C5 positions of the pyrazole ring, offering a more efficient route to complex derivatives. rsc.org

Below is a table summarizing potential derivatization reactions for 3-Chloro-1-ethyl-1H-pyrazole.

| Reaction Type | Reagents/Catalysts | Position | Functional Group Introduced |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C3 | Aryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | C3 | Alkynyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C3 | Substituted Amino |

| C-H Arylation | Arene, Pd catalyst, Oxidant | C4/C5 | Aryl |

| C-H Selenylation | Diorganyl diselenide, Promoting agent | C4 | Organylselanyl |

Challenges and Opportunities in Pyrazole Chemistry Research

The broader field of pyrazole chemistry faces several persistent challenges that directly impact research on compounds like 3-Chloro-1-ethyl-1H-pyrazole. However, these challenges also create significant opportunities for innovation.

Challenges:

Regioselectivity: A primary hurdle in the de novo synthesis of substituted pyrazoles is controlling regioselectivity. The cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can often lead to a mixture of regioisomers, complicating purification and reducing yields. mdpi.comacs.org While this is less of a concern when starting with a pre-formed pyrazole, it remains a fundamental challenge in creating novel analogues.

Site-Selective Functionalization: For an existing scaffold like 3-Chloro-1-ethyl-1H-pyrazole, selectively functionalizing the available C-H bonds (at C4 and C5) without disturbing the chloro-group is a significant challenge. The inherent electronic properties of the pyrazole ring favor electrophilic substitution at the C4 position, but the directing influence of the existing substituents must be carefully considered to achieve high selectivity. nih.gov

Opportunities:

Development of Novel Catalysts: There is a substantial opportunity to design and develop new catalytic systems (e.g., transition-metal, photoredox, or enzymatic) that can achieve C-H functionalization and cross-coupling reactions under milder, more sustainable conditions with higher regioselectivity. mdpi.com

Green Chemistry Approaches: The adoption of green chemistry principles, such as using solvent-free reactions, microwave-assisted synthesis, or continuous flow processes, presents an opportunity to make pyrazole synthesis more efficient, safer, and scalable. rsc.org

Exploring Privileged Scaffolds: Pyrazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in approved drugs. mdpi.comsemanticscholar.orgnih.gov This provides a strong incentive to build diverse libraries from versatile intermediates like 3-Chloro-1-ethyl-1H-pyrazole for high-throughput screening in drug discovery programs.

Emerging Methodologies and Interdisciplinary Research Prospects for 3-Chloro-1-ethyl-1H-pyrazole

The future of research on 3-Chloro-1-ethyl-1H-pyrazole will be shaped by cutting-edge synthetic methodologies and its application in interdisciplinary fields.

Emerging Methodologies:

Photoredox Catalysis: This technique uses visible light to drive chemical reactions, enabling unique and often difficult transformations under exceptionally mild conditions. It has been successfully applied to the functionalization of various heterocyles and holds immense potential for the derivatization of the pyrazole ring. researchgate.net

Continuous Flow Chemistry: Moving reactions from traditional batch reactors to continuous flow systems offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and facilitates seamless scalability. This is particularly advantageous for reactions involving hazardous reagents or intermediates.

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, maximizing efficiency and atom economy. rsc.orgmdpi.com Designing new MCRs to build upon the 3-Chloro-1-ethyl-1H-pyrazole core could rapidly generate novel and structurally diverse compounds.

The table below compares these emerging methods with traditional batch chemistry.

| Feature | Traditional Batch Chemistry | Emerging Methodologies (Flow, Photo, MCRs) |

|---|---|---|

| Scalability | Often challenging, requires process redesign | Generally more straightforward and safer |

| Safety | Handling of unstable intermediates can be risky | Improved control, often uses milder conditions |

| Efficiency | Can be step-intensive and time-consuming | Higher throughput, step- and atom-economical |

| Reaction Conditions | Often requires high temperatures and pressures | Typically milder, light- or catalyst-driven |

Interdisciplinary Research Prospects:

Medicinal Chemistry: Pyrazole derivatives are integral to a vast number of approved drugs, acting as anticancer, anti-inflammatory, and antibacterial agents, among others. mdpi.comnih.govresearchgate.net Derivatives of 3-Chloro-1-ethyl-1H-pyrazole are prime candidates for screening against a wide range of biological targets, such as kinases and other enzymes, where the pyrazole core can act as a crucial pharmacophore.

Agrochemicals: The pyrazole scaffold is also prominent in the agrochemical industry, found in many commercial fungicides, herbicides, and insecticides. semanticscholar.orgnih.gov New derivatives could be developed and tested to address the growing need for more effective and environmentally benign crop protection agents.

Materials Science: The unique electronic properties of N-heterocycles like pyrazole make them attractive for applications in materials science. Functionalized pyrazoles can serve as ligands for metal complexes with catalytic or photophysical properties, or be incorporated into organic materials for electronics, such as organic light-emitting diodes (OLEDs). semanticscholar.org

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-1-ethyl-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, a related compound, Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, was synthesized by refluxing ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 1-chloro-4-(chloromethyl)benzene in acetonitrile (100 ml) using potassium carbonate as a base. The reaction was heated for 3 hours, followed by solvent removal and purification via silica gel column chromatography (yield: 82%) . Key optimization parameters include solvent choice (polar aprotic solvents like acetonitrile enhance nucleophilicity), reaction time, and stoichiometric ratios of reactants.

Q. How can the purity and identity of 3-Chloro-1-ethyl-1H-pyrazole be confirmed experimentally?

Standard characterization methods include:

- NMR spectroscopy : To confirm proton and carbon environments (e.g., pyrazole ring protons typically appear between δ 6.5–8.5 ppm).

- Mass spectrometry (LC-MS) : For molecular ion verification (e.g., Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate was analyzed via LC-MS to confirm m/z 208.14) .

- Melting point analysis : Consistency with literature values indicates purity.

- Elemental analysis : To verify C, H, N, and Cl content.

Q. What are common challenges in crystallizing pyrazole derivatives, and how are they addressed?

Crystallization challenges include poor solubility and polymorphism. For example, crystals of Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate were grown by slow evaporation of ethyl acetate at room temperature. Adding a co-solvent (e.g., petroleum ether/acetone mixtures) or using temperature-controlled evaporation can improve crystal quality .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in pyrazole derivatives?

X-ray crystallography combined with SHELXL refinement is critical for determining bond lengths, angles, and intermolecular interactions. For instance, SHELXL was used to refine the structure of Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, revealing dihedral angles between aromatic rings (6.97° and 79.25°) and stabilizing C–H⋯O hydrogen bonds . Advanced users should optimize refinement parameters (e.g., anisotropic displacement, riding models for H atoms) and validate results using R-factors and residual electron density maps.

Q. What strategies are effective for modifying the pyrazole core to enhance biological activity?

Functionalization of the pyrazole ring at the 1-, 3-, and 5-positions can modulate activity. For example:

- Substitution with electron-withdrawing groups (e.g., trifluoromethyl) increases metabolic stability, as seen in 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole .

- Mannich reactions introduce aminoalkyl groups, enabling interactions with biological targets. A pyrazole-phenol derivative was functionalized via Mannich reactions to create crown ether analogs for metal ion binding .

- Structure-activity relationship (SAR) studies using analogs with varied substituents can identify pharmacophores.

Q. How do intermolecular interactions influence the solid-state properties of pyrazole derivatives?

Intermolecular forces (e.g., hydrogen bonds, π-π stacking) dictate crystal packing and stability. In Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, C–H⋯O hydrogen bonds between the pyrazole ring and ester group stabilize the lattice . Computational modeling (e.g., Hirshfeld surface analysis) can quantify these interactions and predict solubility or melting behavior.

Q. What analytical techniques are recommended for resolving data contradictions in pyrazole reactivity studies?

Contradictions in reactivity data (e.g., unexpected byproducts) can be resolved using:

- High-resolution mass spectrometry (HRMS) : To confirm molecular formulas of intermediates.

- In situ NMR monitoring : To track reaction progress and identify transient species.

- DFT calculations : To predict reaction pathways and transition states. For example, electron delocalization in triazole systems was validated via shortened C–N bond lengths (1.28–1.36 Å) in X-ray structures .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.